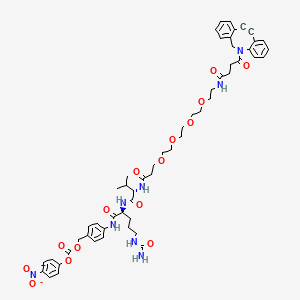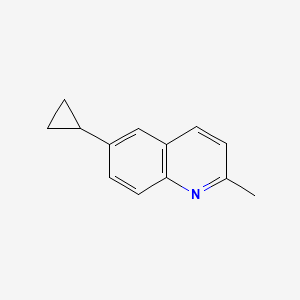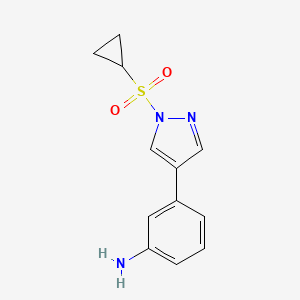
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids It features a pyrrole ring substituted with a nitrophenyl group at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. One common method includes the use of a condensation reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with the pyrrole ring to form the desired product. The reaction conditions often involve heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) can facilitate esterification or amidation reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, disrupting their normal function. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylacetic acid: Similar in structure but lacks the pyrrole ring.
4-nitrophenylpropionic acid: Contains a propionic acid group instead of a pyrrole ring.
4-nitrophenylpyrrole: Lacks the carboxylic acid group.
Uniqueness
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the nitrophenyl and pyrrole carboxylic acid groups. This combination allows for diverse chemical reactivity and potential applications in various fields. The pyrrole ring provides aromatic stability, while the nitrophenyl group offers electron-withdrawing properties, making this compound versatile for synthetic and research purposes.
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-9(5-6-12-10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) |
InChI Key |
BQCHVYDUTQKMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



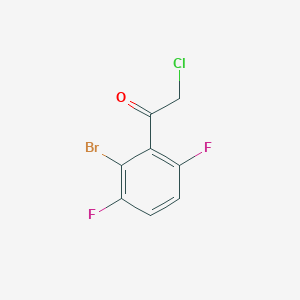

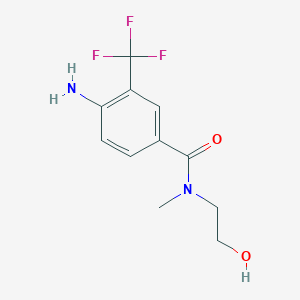
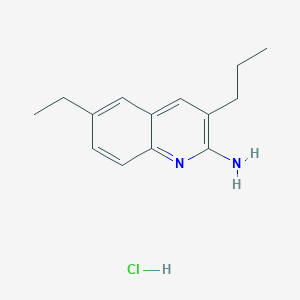
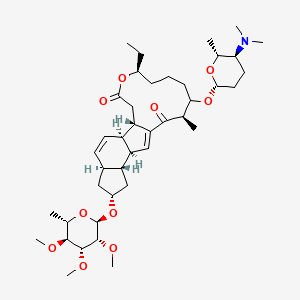
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
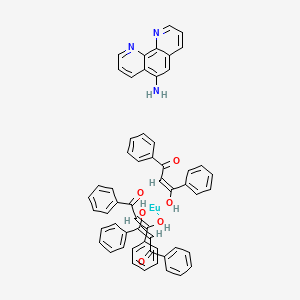
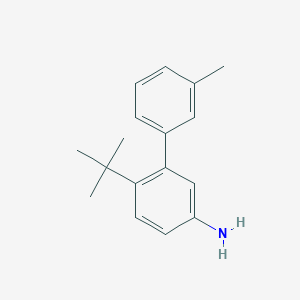
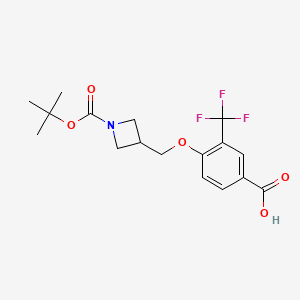
![2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)
